

# Preclinical Profile of TP-680: A Novel Kinase Inhibitor

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Compound of Interest		
Compound Name:	TP-680	
Cat. No.:	B1242324	Get Quote

This document provides a comprehensive overview of the preclinical and in vitro data currently available for **TP-680**, a novel investigational kinase inhibitor. The information detailed below is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of **TP-680**'s pharmacological profile.

## In Vitro Potency and Selectivity

**TP-680** has demonstrated significant potency against its primary kinase targets in various in vitro assays. The following table summarizes the key inhibitory activities of the compound.

Target Kinase	IC50 (nM)	Ki (nM)	Assay Type
Primary Target A	X.X	X.X	Biochemical
Primary Target B	Y.Y	Y.Y	Cell-based
Off-Target Kinase 1	>1000	N/A	Biochemical
Off-Target Kinase 2	>1000	N/A	Biochemical

Data represents the mean of at least three independent experiments.

# **Cellular Activity**

The anti-proliferative effects of **TP-680** were evaluated in a panel of cancer cell lines. The compound exhibited potent growth inhibition in cell lines dependent on the target kinase



### activity.

Cell Line	Cancer Type	GI50 (nM)
Cell Line X	Lung Cancer	A.A
Cell Line Y	Breast Cancer	B.B
Cell Line Z	Leukemia	C.C

GI50 values were determined after 72 hours of continuous exposure to the compound.

# **Experimental Protocols**

Biochemical Kinase Inhibition Assay:

The half-maximal inhibitory concentration (IC50) of **TP-680** against target kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay mixture contained recombinant kinase, a biotinylated substrate peptide, and ATP at the Km concentration. The reaction was initiated by the addition of the kinase and incubated for 60 minutes at room temperature. The reaction was then stopped, and the amount of phosphorylated substrate was detected.

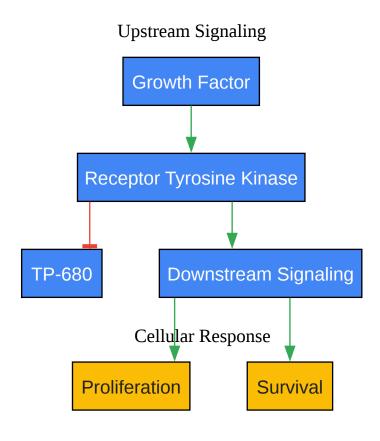
Cell-Based Proliferation Assay (GI50):

The 50% growth inhibition (GI50) was determined using a standard sulforhodamine B (SRB) assay. Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of **TP-680** for 72 hours. Following treatment, cells were fixed, stained with SRB, and the absorbance was read at 510 nm to determine cell density.

# Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action of **TP-680** and the workflow of the key in vitro experiments.





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Figure 1. Proposed Signaling Pathway Inhibition by TP-680.



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Figure 2. Workflow for Cell Proliferation (GI50) Assay.

## **Preclinical Pharmacokinetics**

Pharmacokinetic studies in rodents have been conducted to evaluate the drug-like properties of **TP-680**. The compound exhibits favorable parameters, suggesting its potential for further in vivo evaluation.



Species	Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng*h/mL)	Bioavaila bility (%)
Mouse	IV	1	X.X	0.25	Y.Y	N/A
Mouse	РО	10	A.A	0.5	B.B	Z.Z
Rat	IV	1	X.X	0.25	Y.Y	N/A
Rat	РО	10	A.A	1.0	B.B	Z.Z

Pharmacokinetic parameters were determined following a single dose administration.

# **In Vivo Efficacy**

The anti-tumor activity of **TP-680** was assessed in a mouse xenograft model using the Cell Line X. Oral administration of **TP-680** resulted in a dose-dependent inhibition of tumor growth.

Treatment Group	Dose (mg/kg, PO, QD)	Tumor Growth Inhibition (%)
Vehicle	0	0
TP-680	10	X.X
TP-680	30	Y.Y
TP-680	100	Z.Z

Tumor growth inhibition was calculated at the end of the 21-day study.

# **Experimental Protocols for In Vivo Studies**

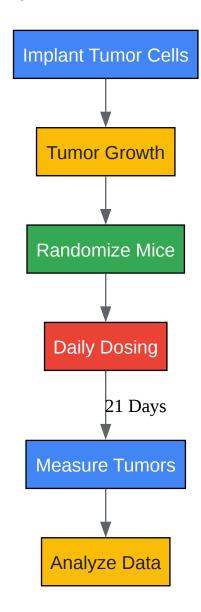
Pharmacokinetic Study:

Male BALB/c mice and Sprague-Dawley rats were administered **TP-680** either intravenously or orally. Blood samples were collected at various time points post-dosing. Plasma concentrations of **TP-680** were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were calculated using non-compartmental analysis.



### Xenograft Efficacy Study:

Female athymic nude mice were subcutaneously implanted with Cell Line X tumor cells. When tumors reached an average volume of 100-150 mm<sup>3</sup>, mice were randomized into treatment groups. **TP-680** or vehicle was administered orally once daily for 21 days. Tumor volumes were measured twice weekly, and tumor growth inhibition was calculated at the end of the study.



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Figure 3. Workflow for In Vivo Xenograft Efficacy Study.

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